1-(2-Fluoro-4-nitrophenyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-Fluoro-4-nitrophenyl)piperidine often involves reactions with amines. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine leads to a complex reaction pathway resulting in a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene as the final product . Similarly, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of related compounds, indicating that the synthesis of such molecules can be complex and may require specific conditions and catalysts .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Fluoro-4-nitrophenyl)piperidine has been extensively studied using X-ray crystallography. For example, the crystal structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate shows that the piperazine ring adopts a chair conformation and forms hydrogen bonds with the fumarate anion . The crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine reveals several intermolecular interactions that stabilize the crystal lattice . These studies suggest that the molecular structure of 1-(2-Fluoro-4-nitrophenyl)piperidine would likely exhibit similar characteristics, such as specific ring conformations and potential for intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 1-(2-Fluoro-4-nitrophenyl)piperidine has been explored, particularly in the context of nucleophilic attacks on carbon-carbon double bonds. Primary and secondary amines react with 2,2-di(4-nitrophenyl)-1,1-difluoroethene to produce a series of intermediates and final products . These reactions are influenced by the presence of catalysts and the solvent used, which can significantly affect the kinetics and the mechanism of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 1-(2-Fluoro-4-nitrophenyl)piperidine, such as thermal stability and crystallographic parameters, have been determined through various analytical techniques. Thermal and crystallographic studies of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine single crystals indicate that the compound has a monoclinic crystal structure and exhibits thermal stability as determined by TG-DTA and DSC . These findings are crucial for understanding the stability and behavior of the compound under different conditions.
Scientific Research Applications
1. Corrosion Inhibition in Iron
Piperidine derivatives, including similar compounds to 1-(2-Fluoro-4-nitrophenyl)piperidine, have been researched for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their adsorption behaviors and effectiveness in protecting metal surfaces from corrosion (Kaya et al., 2016).
2. Kinetic and Mechanistic Studies in Organic Reactions
Studies on the kinetics and mechanisms of reactions involving piperidine derivatives have been conducted. These include understanding complex reactions in different solvents, revealing insights into the behavior of these compounds in various chemical processes (Jarczewski et al., 1986).
3. Investigating Reaction Pathways
Research on the reaction of primary and secondary amines with piperidine derivatives has been conducted to understand the formation of specific products and intermediates, contributing to the broader understanding of chemical reaction pathways (Leffek & Maciejewska, 1986).
4. Development of Pharmaceutical Compounds
Piperidine derivatives have been utilized in the synthesis of various pharmaceutical compounds. Their reactions and interactions with other chemical entities have led to the development of potential therapeutic agents (Nakatsuka et al., 1981).
5. Material Science and Crystallography
Research involving piperidine derivatives extends to material science, where these compounds are used in the synthesis and study of single crystals. Such studies contribute to the understanding of molecular structures and properties (Awasthi et al., 2014).
6. Anticancer Research
Some piperidine derivatives have shown potential in anticancer research. The synthesis and evaluation of these compounds have led to the discovery of molecules with antiproliferative activities against certain cancer cells (Vinaya et al., 2011).
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNWBRDGGKNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443764 | |
Record name | 1-(2-fluoro-4-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)piperidine | |
CAS RN |
172967-04-3 | |
Record name | 1-(2-fluoro-4-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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